N-(2-Chloro-6-methylphenyl)formamide
Overview
Description
N-(2-Chloro-6-methylphenyl)formamide is an organic compound with the chemical formula C8H8ClNO. It is a colorless to light yellow solid that is soluble in commonly used organic solvents such as alcohols, ethers, and ketones. This compound is often used as an intermediate in organic synthesis, particularly in the pharmaceutical and agricultural industries .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(2-Chloro-6-methylphenyl)formamide is typically synthesized by reacting p-formyl chloride with 2-chloro-6-methylaniline. The reaction is carried out under suitable conditions, such as in a solvent and under controlled temperature and pH .
Industrial Production Methods: In industrial settings, the preparation of 2-chloro-6-methylphenylformamide involves the use of 3-chloro-5-methyl-4-nitroaniline as a starting material. This compound undergoes a series of reactions, including diazotization and reduction, to yield 2-chloro-6-methylaniline, which is then reacted with formyl chloride to produce the final product .
Chemical Reactions Analysis
Types of Reactions: N-(2-Chloro-6-methylphenyl)formamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding oxidized form.
Reduction: Reducing agents can be used to convert the compound into its reduced form.
Substitution: The compound can undergo substitution reactions where one of its atoms is replaced by another atom or group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Conditions for substitution reactions vary depending on the substituent being introduced but often involve the use of catalysts and specific solvents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding carboxylic acid, while reduction may produce an amine derivative .
Scientific Research Applications
N-(2-Chloro-6-methylphenyl)formamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents with potential therapeutic effects.
Industry: The compound is used in the production of pesticides and fungicides.
Mechanism of Action
The mechanism of action of 2-chloro-6-methylphenylformamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, thereby affecting biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- 2-Bromoformanilide
- N-(2,5-Dimethylphenyl)formamide
- 4-Amino-1-(4-methoxyphenyl)pyrrolidin-2-one hydrochloride
Comparison: N-(2-Chloro-6-methylphenyl)formamide is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Compared to similar compounds, it has a higher melting point and greater stability under certain conditions. Its specific reactivity also makes it suitable for particular synthetic applications that other compounds may not be able to achieve .
Properties
IUPAC Name |
N-(2-chloro-6-methylphenyl)formamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c1-6-3-2-4-7(9)8(6)10-5-11/h2-5H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQFYPTOAUKUFRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)NC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40143748 | |
Record name | 2-Chloro-6-methylphenylformamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40143748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10113-37-8 | |
Record name | N-(2-Chloro-6-methylphenyl)formamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10113-37-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-6-methylphenylformamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010113378 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC55342 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55342 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Chloro-6-methylphenylformamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40143748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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